Tetrabromoftalato de 2-etilhexilo

Descripción general

Descripción

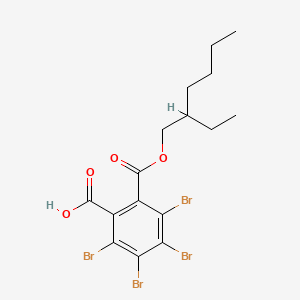

2-Ethylhexyl tetrabromophthalate is a brominated phthalate derivative with the chemical formula C24H34Br4O4. It is commonly used as a brominated flame retardant in various applications, including plastics, textiles, and electronics . This compound is known for its effectiveness in reducing the flammability of materials, making it a valuable additive in industries where fire safety is a concern.

Aplicaciones Científicas De Investigación

Industrial Applications

1. Flame Retardant:

TBPH is primarily used as a flame retardant in various materials, including:

- Polyvinyl Chloride (PVC) : Enhances fire resistance in PVC coatings, commonly used in electrical wires and cables.

- Polyurethane Foams : Utilized in furniture and automotive applications to reduce flammability.

- Textiles : Incorporated into carpets, wall coverings, and coated fabrics for improved safety .

2. Plasticizer:

As a plasticizer, TBPH improves the flexibility and durability of plastics. Its applications include:

- Thermoplastic and Thermosetting Plastics : Enhances processing characteristics in materials such as acrylonitrile butadiene styrene (ABS) and epoxy resins.

- Adhesives and Sealants : Used to modify the viscosity and performance of adhesives .

Environmental and Health Considerations

Human Exposure:

Research indicates that TBPH is detectable in human serum and breast milk, raising concerns about potential health risks associated with its widespread use . Biomonitoring studies have shown that TBPH can accumulate in human tissues, necessitating further investigation into its long-term effects on health .

Environmental Impact:

TBPH has been identified as an environmental pollutant, found in household dust, sediment, and wildlife. Its persistence in the environment poses challenges for regulatory management and public health safety .

Case Study 1: Flame Retardant Effectiveness

A study conducted on various polymer formulations demonstrated that TBPH significantly improved the flame resistance of PVC products under standardized testing conditions. The results indicated a marked reduction in flammability compared to formulations without TBPH.

Case Study 2: Human Exposure Assessment

A biomonitoring study involving maternal-child pairs assessed exposure levels of TBPH. Results indicated that TBPH was present in both maternal serum and breast milk, with implications for infant exposure during critical developmental periods. The study highlighted the need for ongoing monitoring of brominated flame retardants in consumer products .

Mecanismo De Acción

Target of Action

2-Ethylhexyl tetrabromophthalate (TBPH) is known to interact with several targets in the body. It has been found to stably bind to the androgen receptor (AR) . It also affects the tight junctions of the blood-brain barrier (BBB), thereby increasing its permeability .

Mode of Action

TBPH exhibits an antagonistic activity on the AR signaling pathway . By binding to the AR, TBPH can interfere with the normal functioning of androgens, hormones that play a crucial role in male sexual development and reproduction . In the BBB, TBPH disrupts the tight junctions, which are crucial for maintaining the selective permeability of the BBB .

Biochemical Pathways

It has been observed that exposure to tbph can lead to gender-specific metabolic disorders in zebrafish, particularly in the liver . This suggests that TBPH may interfere with lipid and glucose metabolism pathways .

Pharmacokinetics

It has been found that tbph tends to accumulate more in the liver of both male and female zebrafish, rather than in the gonads, brain, and muscles . This indicates that the liver may be at a higher risk of internal exposure .

Result of Action

The action of TBPH can lead to several molecular and cellular effects. Chronic exposure to TBPH has been associated with significant weight gain, adipocyte hypertrophy, and subcutaneous fat accumulation in zebrafish . In addition, TBPH can disturb the homeostasis across the BBB, potentially leading to adverse effects on the nervous system .

Action Environment

Environmental factors can influence the action, efficacy, and stability of TBPH. As a brominated flame retardant, TBPH is widely present in various environmental and biological media . Long-term exposure to environmentally relevant concentrations of TBPH can lead to increased visceral fat accumulation, indicating potential liver dysfunction . Furthermore, TBPH is very persistent and bioaccumulative, and is considered a substance of very high concern due to these properties .

Análisis Bioquímico

Biochemical Properties

2-Ethylhexyl Tetrabromophthalate can stably bind to the androgen receptor (AR) based on in silico molecular docking results . It has been observed to have an antagonistic activity on the AR signaling pathway .

Cellular Effects

Long-term exposure to 2-Ethylhexyl Tetrabromophthalate at environmentally relevant concentrations can lead to increased visceral fat accumulation, signaling potential abnormal liver function . It has been found to be prone to accumulate in the liver rather than in the gonad, brain, and muscle of both female and male zebrafish .

Molecular Mechanism

The molecular docking study revealed that 2-Ethylhexyl Tetrabromophthalate and its metabolite TBMEHP bind to zebrafish peroxisome proliferator-activated receptor γ (PPARγ), with binding energies similar to rosiglitazone, a PPARγ agonist .

Temporal Effects in Laboratory Settings

2-Ethylhexyl Tetrabromophthalate is a stable compound and does not easily decompose

Dosage Effects in Animal Models

In animal models, the effects of 2-Ethylhexyl Tetrabromophthalate vary with different dosages

Metabolic Pathways

The metabolic pathways of 2-Ethylhexyl Tetrabromophthalate involve several enzymes and cofactors

Transport and Distribution

2-Ethylhexyl Tetrabromophthalate is more likely to accumulate in the liver rather than in the gonad, brain, and muscle of both female and male zebrafish . This highlights a higher internal exposure risk for the liver .

Métodos De Preparación

2-Ethylhexyl tetrabromophthalate is synthesized through the esterification of tetrabromophthalic anhydride with 2-ethylhexanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or para-toluenesulfonic acid, to facilitate the esterification process . The reaction conditions include maintaining a molar ratio of tetrabromophthalic anhydride to 2-ethylhexanol between 3:1 and 7:1, with the reaction temperature controlled to optimize yield and purity .

In industrial production, the process is scaled up to accommodate larger quantities, with additional purification steps to ensure the final product meets the required specifications for use as a flame retardant .

Análisis De Reacciones Químicas

2-Ethylhexyl tetrabromophthalate undergoes several types of chemical reactions, including:

Common reagents for these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .

Comparación Con Compuestos Similares

2-Ethylhexyl tetrabromophthalate is often compared to other brominated flame retardants, such as:

Bis(2-ethylhexyl) phthalate (DEHP): Unlike 2-ethylhexyl tetrabromophthalate, DEHP is primarily used as a plasticizer and has been restricted due to its endocrine-disrupting properties.

Polybrominated diphenyl ethers (PBDEs): These compounds share similar structural characteristics with 2-ethylhexyl tetrabromophthalate but have faced numerous restrictions due to their persistence, bioaccumulation, and potential toxicity.

The uniqueness of 2-ethylhexyl tetrabromophthalate lies in its balance between effectiveness as a flame retardant and its relatively lower toxicity compared to some other brominated flame retardants .

Actividad Biológica

2-Ethylhexyl tetrabromophthalate (TBPH) is a brominated flame retardant widely used in various consumer products, including plastics and foams. Its increasing presence in the environment and biota has raised concerns regarding its biological activity and potential health impacts. This article reviews the biological activity of TBPH, focusing on its toxicokinetics, metabolic effects, reproductive toxicity, and environmental implications.

- Chemical Name : Bis(2-ethylhexyl) tetrabromophthalate

- CAS Number : 26040-51-7

- Molecular Formula : C24H34Br4O4

- Molecular Weight : 706.14 g/mol

Toxicokinetics

Recent studies have highlighted TBPH's tendency to accumulate in specific tissues, particularly the liver. A study conducted on zebrafish demonstrated that TBPH exposure led to significant hepatic accumulation, indicating a higher internal exposure risk for liver tissues compared to other organs such as gonads, brain, and muscle .

Table 1: Toxicokinetic Characteristics of TBPH in Zebrafish

| Tissue | Accumulation Level | Gender Differences |

|---|---|---|

| Liver | High | Significant |

| Gonads | Low | Minimal |

| Brain | Low | Minimal |

| Muscle | Low | Minimal |

Metabolic Disruptions

TBPH exposure has been linked to gender-specific metabolic disruptions. In male zebrafish, long-term exposure resulted in increased visceral fat accumulation and altered hepatic transcriptome profiles associated with glycolipid metabolism pathways. These changes suggest a potential development of nonalcoholic fatty liver disease (NAFLD) particularly in males .

Reproductive Toxicity

Research indicates that TBPH poses risks to male reproductive health. A comprehensive study assessed the reproductive toxicity of TBPH in male rodents, revealing alterations in sperm parameters and hormonal imbalances. The findings suggest that TBPH may disrupt endocrine functions, leading to potential fertility issues .

Case Study: Male Reproductive Toxicity in Rodents

- Study Design : Male Sprague Dawley rats were exposed to varying concentrations of TBPH.

- Findings :

- Decreased sperm count and motility.

- Altered testosterone levels.

- Histopathological changes in testicular tissues.

Environmental Impact

TBPH is expected to be released into the environment primarily through industrial processes and consumer product usage. Risk assessments indicate low potential harm to aquatic organisms at environmentally relevant concentrations; however, chronic exposure could still pose risks due to bioaccumulation .

Table 2: Environmental Risk Assessment of TBPH

| Exposure Scenario | Estimated Risk Level |

|---|---|

| Aquatic Organisms | Low |

| Small Mammals (e.g., shrew) | Low |

Propiedades

IUPAC Name |

2,3,4,5-tetrabromo-6-(2-ethylhexoxycarbonyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18Br4O4/c1-3-5-6-8(4-2)7-24-16(23)10-9(15(21)22)11(17)13(19)14(20)12(10)18/h8H,3-7H2,1-2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPAAZTQOJLVWLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)C1=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18Br4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101338673 | |

| Record name | Mono-(2-ethyhexyl) tetrabromophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101338673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

593.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61776-60-1 | |

| Record name | Mono-(2-ethyhexyl) tetrabromophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101338673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.